N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenoxy and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and glucose.
Formation of Intermediate: The 2,4-dichlorophenol is reacted with glucose under acidic conditions to form a glycoside intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would include:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors could be used.
Purification: The product would be purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the dichlorophenoxy group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating diseases where modulation of specific biochemical pathways is beneficial.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenoxy group can bind to specific sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: Similar in structure but lacks the dihydroxy and hydroxymethyl groups.
N-(2,4-Dichlorophenoxy)acetamide: Similar but does not contain the glycoside moiety.
2,4-Dichlorophenol: A simpler compound that forms the basis for the synthesis of more complex derivatives.
Uniqueness
N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unique due to its combination of dichlorophenoxy and glycoside structures. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO6/c1-6(19)17-11-13(21)12(20)10(5-18)23-14(11)22-9-3-2-7(15)4-8(9)16/h2-4,10-14,18,20-21H,5H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQRLFPKGHQKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)Cl)Cl)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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